![molecular formula C11H12N2O2 B1622404 Amino-(1-methyl-1H-indol-3-YL)-acetic acid CAS No. 1000058-38-7](/img/structure/B1622404.png)
Amino-(1-methyl-1H-indol-3-YL)-acetic acid
Overview
Description
“Amino-(1-methyl-1H-indol-3-YL)-acetic acid” is a compound that contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This compound is also known as “(S)-2-Amino-3-(1H-indol-3-yl)-propionic acid methyl ester” and "3-(1-methyl-1H-indol-3-yl)propanoic acid" .
Synthesis Analysis
Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of compounds similar to “Amino-(1-methyl-1H-indol-3-YL)-acetic acid” have been synthesized . These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis
The molecular structure of “Amino-(1-methyl-1H-indol-3-YL)-acetic acid” includes a benzene ring fused to a pyrrole ring, forming an indole ring, which is attached to a propionic acid group .Scientific Research Applications
Crystal Structure Analysis
- A study detailed the crystal structure of a compound related to Amino-(1-methyl-1H-indol-3-yl)-acetic acid, highlighting its significance in pharmaceutical and food industries due to the role of amino acids in methylation, detoxification, and antioxidation (Li, Liang, & Tai, 2009).
Synthesis of Derivatives for Research Tools
- A 2005 paper introduced derivatives of Indole-3-acetic acid for use in novel research tools, including immobilized forms and conjugates with biochemical tags, demonstrating the versatility of such compounds in biochemistry (Ilić et al., 2005).
Application in Antimicrobial and Anti-Inflammatory Activities
- A study synthesized novel derivatives of Amino-(1-methyl-1H-indol-3-yl)-acetic acid and tested their antimicrobial and anti-inflammatory activities, showing potential applications in medical and pharmacological research (Gadegoni & Manda., 2013).
Use in Synthesis of Complex Chemical Structures
- Research on the synthesis of complex nitrogen/sulfur heterocyclic systems linked Amino-(1-methyl-1H-indol-3-yl)-acetic acid with other chemical structures, illustrating its role in advanced chemical synthesis (Boraei et al., 2020).
Pharmaceutical and Food Industry Applications
- Amino-(1-methyl-1H-indol-3-yl)-acetic acid's role in the pharmaceutical and food industries was highlighted, emphasizing its importance in the development of products related to health and nutrition (Li, Liang, & Tai, 2009).
Applications in Corrosion Inhibition
- The compound was involved in studies on corrosion inhibition, demonstrating its utility in industrial applications to protect metals against corrosion (Missoum et al., 2013).
Future Directions
properties
IUPAC Name |
2-amino-2-(1-methylindol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13-6-8(10(12)11(14)15)7-4-2-3-5-9(7)13/h2-6,10H,12H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGLTWZZGBBPGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392588 | |
Record name | AMINO-(1-METHYL-1H-INDOL-3-YL)-ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1000058-38-7 | |
Record name | AMINO-(1-METHYL-1H-INDOL-3-YL)-ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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